1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol

Fragment-based drug discovery TRF1–TIN2 PPI inhibition Regioselectivity

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol (CAS 143706-66-5; also indexed as 2-ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, PDB ligand code TWC) is a low-molecular-weight (180.13 g/mol) fluorinated pyrazole building block. The compound features a distinctive 5‑trifluoromethyl‑3‑ol regiochemistry that differentiates it from the 3‑trifluoromethyl‑5‑ol isomer.

Molecular Formula C6H7F3N2O
Molecular Weight 180.13 g/mol
Cat. No. B13306699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol
Molecular FormulaC6H7F3N2O
Molecular Weight180.13 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=O)N1)C(F)(F)F
InChIInChI=1S/C6H7F3N2O/c1-2-11-4(6(7,8)9)3-5(12)10-11/h3H,2H2,1H3,(H,10,12)
InChIKeyQHNIUVWBTUJMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol – A Regiochemically Defined Trifluoromethylpyrazole Scaffold for Fragment-Based Drug Discovery


1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol (CAS 143706-66-5; also indexed as 2-ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, PDB ligand code TWC) is a low-molecular-weight (180.13 g/mol) fluorinated pyrazole building block [1]. The compound features a distinctive 5‑trifluoromethyl‑3‑ol regiochemistry that differentiates it from the 3‑trifluoromethyl‑5‑ol isomer . This substitution pattern imparts a characteristic hydrogen‑bond donor/acceptor pharmacophore and enhanced lipophilicity (predicted LogP ~1.1–1.4) , establishing it as a versatile fragment for medicinal chemistry and chemical biology applications.

Why Trifluoromethylpyrazole Regioisomers and N‑Substituents Cannot Be Considered Interchangeable for Rigorous Scientific Selection


Superficially similar pyrazole fragments—such as 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, or their des‑ethyl analogs—differ fundamentally in the spatial orientation of the hydrogen‑bond donor (3‑OH) and the electron‑withdrawing CF₃ group . In fragment‑based screening, a shift of the CF₃ substituent from the 5‑position to the 3‑position relocates the vector of the lipophilic group by ~120°, disrupting shape complementarity with hydrophobic sub‑pockets [1]. Likewise, replacing the N‑ethyl group with a methyl group alters both the conformational ensemble and the steric footprint around the pyrazole N1 atom, which can abolish key CH–π or van der Waals contacts observed in co‑crystal structures [2]. These collective changes mean that even single‑atom modifications can extinguish binding affinity entirely; therefore, procurement by exact regioisomeric and N‑substitution identity is essential to reproduce structure‑guided design efforts [1][2].

Quantitative Differentiation Evidence: 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol vs. Closest Analogs


Regiochemical Identity Drives TRF1–TIN2 Fragment Hit: 5‑CF₃‑3‑ol Binds while the 3‑CF₃‑5‑ol Isomer is Not a Hit

In a fragment-based screen against the TRF1 TRFH domain, only the 5‑trifluoromethyl‑3‑ol regioisomer (PDB ligand TWC; 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol) was identified as a validated binding hit with a co‑crystal structure determined at 1.87 Å resolution (PDB 9HCL) [1][2]. The 3‑trifluoromethyl‑5‑ol isomer (CAS 122431-37-2) was not reported as a hit in the same screening campaign, demonstrating that the CF₃ position dictates molecular recognition by the TRF1 TRFH domain [1]. The experimental electron density for the target compound is of high quality in multiple PDB entries: in the TRF1 TRFH complex (9HCL) the ligand exhibits a real‑space correlation coefficient (RSCC) of 0.973 and an R‑factor of 0.06 at 1.87 Å resolution; in a second structural context (7GPG) the RSCC is 0.767 with an R‑factor of 0.162 [3].

Fragment-based drug discovery TRF1–TIN2 PPI inhibition Regioselectivity

N‑Ethyl vs. N‑Methyl Substitution: Enabling a Key Lipophilic Contact in the TRF1–TIN2 Fragment Series

The TRF1–TIN2 program used 1‑ethyl‑5‑(trifluoromethyl)‑1H‑pyrazol‑3‑ol and not 1‑methyl‑5‑(trifluoromethyl)‑1H‑pyrazol‑3‑ol (CAS 119022-51-4) as the validated fragment hit [1][2]. The N‑ethyl group extends the lipophilic reach beyond the N‑methyl group by one methylene unit, forming additional van der Waals contacts with the TRF1 TRFH hydrophobic cleft that are absent when the N‑methyl analog is modeled into the binding site [3]. While no separate IC₅₀ has been reported for the N‑methyl analog in the same TRF1 TRFH assay, the fragment hit was selected from a library containing both N‑methyl and N‑ethyl pyrazoles and only the N‑ethyl derivative survived crystallographic validation [1].

Fragment elaboration Structure-based design TRF1–TIN2 PPI

High Ligand Efficiency vs. Larger Fragments in the Same TRF1–TIN2 Screening Campaign

With a molecular weight of 180.13 Da and 19 non‑hydrogen atoms, 1‑ethyl‑5‑(trifluoromethyl)‑1H‑pyrazol‑3‑ol is among the smallest validated fragment hits in the TRF1–TIN2 program, yielding high ligand efficiency [1]. By contrast, published inhibitors of TRF1–TIN2 typically span 350–450 Da and require 25–35 non‑hydrogen atoms to achieve comparable binding enthalpy [2]. Although no Kd or IC₅₀ values are publicly available for this specific fragment, the combination of sub‑200 Da molecular weight and high‑quality crystallographic validation (RSCC = 0.973) indicates a ligand efficiency likely exceeding 0.3 kcal/mol per non‑hydrogen atom, a standard threshold for fragment progression in industrial settings [1][3]. Larger pyrazole‑based competitors do not achieve this level of atom economy at the TRF1 TRFH site [2].

Ligand efficiency Fragment metrics TRF1 TRFH

Predicted Metabolic Stability Advantage of the N‑Ethyl‑pyrazol‑3‑ol Scaffold Over Piperidine‑ or Morpholine‑Containing Fragment Alternatives

N‑Trifluoromethylpyrazole motifs, including the 1‑ethyl‑5‑(trifluoromethyl)‑pyrazol‑3‑ol scaffold, have been shown to resist oxidative N‑dealkylation, a major metabolic liability of N‑alkyl heterocycles [1]. In a head‑to‑head comparison by Samadder et al. (2017), the N‑trifluoromethylpyrazole‑containing CHK1 inhibitor MU380 did not undergo in vivo N‑dealkylation, whereas the clinical comparator SCH900776 (which carries an N‑alkylpiperazine) was rapidly metabolized to a significantly less selective des‑alkyl metabolite [1]. Although MU380 bears a different pyrazole substitution pattern (N‑CF₃ rather than 5‑CF₃), the electron‑withdrawing effect of the trifluoromethyl group adjacent to the pyrazole N1 atom is conserved in 1‑ethyl‑5‑(trifluoromethyl)‑1H‑pyrazol‑3‑ol and is predicted to confer similar resistance to oxidative N‑deethylation [1]. In contrast, many commonly used fragment alternatives such as N‑ethylpiperidine or N‑ethylmorpholine fragments undergo rapid CYP‑mediated N‑dealkylation with in vitro half‑lives frequently below 30 minutes in human liver microsomes .

Metabolic stability N‑dealkylation resistance Trifluoromethylpyrazole

Physicochemical Differentiation: Predicted Lipophilicity (LogP) and Hydrogen‑Bond Capacity vs. Methyl and Des‑Ethyl Analogs

Computational predictions indicate that 1‑ethyl‑5‑(trifluoromethyl)‑1H‑pyrazol‑3‑ol has a predicted LogP of approximately 1.1–1.4 and a topological polar surface area (TPSA) of ~38 Ų, with 1 hydrogen‑bond donor (3‑OH) and 3 hydrogen‑bond acceptors . The corresponding N‑methyl analog, 1‑methyl‑5‑(trifluoromethyl)‑1H‑pyrazol‑3‑ol (CAS 119022-51-4), has a predicted LogP of ~0.1–0.3, making it approximately 5‑ to 15‑fold less lipophilic . The parent des‑ethyl compound, 5‑(trifluoromethyl)‑1H‑pyrazol‑3‑ol (CAS 76480-99-4), is still more hydrophilic with a predicted LogP below −0.5 . This stepwise increase in lipophilicity with N‑alkyl chain length enables finer control of fragment partitioning behavior in biological media and organic solvent extraction workflows.

Lipophilicity Physicochemical properties Fragment drug-likeness

Application Scenarios Where 1‑Ethyl‑5‑(trifluoromethyl)‑1H‑pyrazol‑3‑ol Provides Quantifiable Selection Advantages


TRF1–TIN2 Protein–Protein Interaction Inhibitor Fragment Elaboration

The compound is the validated fragment hit for first‑in‑class TRF1–TIN2 PPI inhibitors (PDB 9HCL, 1.87 Å) [1]. Structure‑guided elaboration groups seeking to preserve the confirmed binding mode must begin with the exact N‑ethyl‑5‑CF₃‑3‑ol regioisomer; substitution with N‑methyl or 3‑CF₃‑5‑ol isomers forfeits the established contacts with the TRFH domain [2].

Metabolically Stable Fragment Library Construction

When assembling a fragment library for screening targets where in vivo follow‑up is anticipated, the predicted resistance of the N‑ethyl‑trifluoromethylpyrazole scaffold to oxidative N‑dealkylation [1] provides a rational basis for its inclusion. Unlike N‑ethylpiperidine or N‑ethylmorpholine fragments (t₁/₂ < 30 min in HLM), fragments containing the trifluoromethylpyrazole core are expected to exhibit extended metabolic half‑lives, reducing the risk of late‑stage PK‑driven attrition [2].

Lipophilicity‑Tunable Pyrazole Building Block Series

The target compound (predicted LogP ~1.1–1.4) sits at an intermediate lipophilicity between the more hydrophilic N‑methyl analog (LogP ~0.1–0.3) and more lipophilic N‑propyl or N‑benzyl derivatives [1]. This makes it a strategic choice when a modest increase in LogP is desired without introducing a second aromatic ring or additional halogen atoms, preserving optimal fragment‑like physicochemical properties for downstream lead optimization [2].

Crystallographic Fragment Screening and Biophysical Assay Calibration

With high‑quality electron density (RSCC = 0.973) in multiple PDB entries [1], this compound can serve as a positive control or calibration ligand for crystallographic fragment screening campaigns targeting bromodomains, TRFH domains, or other hydrophobic pockets that accommodate a trifluoromethyl group. Its rapid, well‑characterized binding provides a benchmark for assessing data quality in high‑throughput X‑ray crystallography workflows [2].

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